

# MTX115325: A Technical Whitepaper on a Novel USP30 Inhibitor for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MTX115325 |           |
| Cat. No.:            | B12387795 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

MTX115325 is a potent, selective, and orally bioavailable small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, MTX115325 enhances the ubiquitination of mitochondrial proteins, a key signaling event in the clearance of damaged mitochondria via a process known as mitophagy. This mechanism has shown significant promise in preclinical models of Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.

MTX115325 has been demonstrated to be neuroprotective, preventing dopaminergic neuron loss and preserving striatal dopamine levels in vivo. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data for MTX115325.

# **Chemical Structure and Physicochemical Properties**

MTX115325 is a novel N-cyano pyrrolidine derivative with the following properties:



| Property          | Value                                                                                  | Reference |
|-------------------|----------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C18H16N6O2                                                                             | [1]       |
| Molecular Weight  | 348.37 g/mol                                                                           | [1]       |
| CAS Number        | 2750895-97-5                                                                           | [2]       |
| Appearance        | Solid                                                                                  | [1]       |
| Solubility        | 10 mM in DMSO                                                                          | [1]       |
| SMILES            | O=C(C1=NC=C(C2=CC=NC(C<br>#N)=C2)O1)N3[C@]4([H])<br>INVALID-LINK([H])INVALID-<br>LINKC | [2]       |

#### Chemical Structure:

MTX115325 Chemical Structure

# Mechanism of Action: USP30 Inhibition and Mitophagy Enhancement

MTX115325 exerts its therapeutic effect by inhibiting USP30, a key negative regulator of mitophagy.[3] In healthy cells, USP30 removes ubiquitin chains from damaged mitochondrial proteins, thereby preventing their degradation.[3] In neurodegenerative diseases like Parkinson's, impaired mitophagy leads to the accumulation of dysfunctional mitochondria, contributing to neuronal cell death.[4]

MTX115325 blocks the deubiquitinating activity of USP30, leading to an increase in the ubiquitination of outer mitochondrial membrane proteins, such as TOM20.[1][2] This enhanced ubiquitination serves as an "eat-me" signal, promoting the recruitment of the autophagy machinery and subsequent clearance of damaged mitochondria through the PINK1/Parkin-mediated mitophagy pathway.[3] This restoration of mitochondrial quality control is believed to be the primary mechanism behind the neuroprotective effects of MTX115325.[4][5]





Click to download full resolution via product page

Caption: Mechanism of action of MTX115325 in promoting mitophagy.

# In Vitro and In Vivo Efficacy In Vitro Activity

MTX115325 demonstrates potent and selective inhibition of USP30 in biochemical and cellular assays.



| Assay                                 | Metric | Value (nM) | Cell<br>Line/System                    | Reference |
|---------------------------------------|--------|------------|----------------------------------------|-----------|
| Biochemical Fluorescence Polarization | IC50   | 12         | Recombinant<br>human USP30             | [1]       |
| Cellular Target<br>Engagement         | IC50   | 25         | HeLa cells                             | [1]       |
| TOM20<br>Ubiquitination               | EC50   | 32         | HeLa cells<br>overexpressing<br>Parkin | [1][2]    |
| TOM20<br>Ubiquitination               | EC1.5x | 10         | HeLa cells<br>overexpressing<br>Parkin | [1]       |
| Mouse USP30<br>Inhibition             | IC50   | 13         | Recombinant<br>mouse USP30             | [1]       |

# In Vivo Pharmacokinetics and Efficacy

MTX115325 exhibits excellent oral bioavailability and penetrates the central nervous system. In a mouse model of Parkinson's disease, oral administration of MTX115325 demonstrated significant neuroprotective effects.



| Parameter                           | Value                                            | Animal Model                 | Dosing                                          | Reference |
|-------------------------------------|--------------------------------------------------|------------------------------|-------------------------------------------------|-----------|
| Oral<br>Bioavailability             | 98%                                              | Mouse                        | 10 mg/kg, single<br>dose                        | [2]       |
| CNS Penetration<br>(Kpu,u)          | ~0.4                                             | Mouse                        | 10 mg/kg, single<br>dose                        | [2]       |
| Cmax (15 mg/kg)                     | 7546.9 ng/mL                                     | Mouse                        | single dose                                     | [2]       |
| Cmax (50 mg/kg)                     | 16374.3 ng/mL                                    | Mouse                        | single dose                                     | [2]       |
| Neuroprotection                     | Prevention of dopaminergic neuron loss           | AAV-A53T-SNCA<br>Mouse Model | 15 and 50 mg/kg,<br>twice daily for 10<br>weeks | [2][6]    |
| Neurochemical<br>Effect             | Preservation of striatal dopamine levels         | AAV-A53T-SNCA<br>Mouse Model | 15 and 50 mg/kg,<br>twice daily for 10<br>weeks | [2]       |
| Pathological<br>Marker<br>Reduction | Reduced<br>phosphorylated<br>S129-αSyn<br>levels | AAV-A53T-SNCA<br>Mouse Model | 15 and 50 mg/kg,<br>twice daily for 10<br>weeks | [2]       |

# Experimental Protocols Biochemical Fluorescence Polarization Assay for USP30 Inhibition

This assay measures the ability of **MTX115325** to inhibit the deubiquitinating activity of recombinant USP30.





Click to download full resolution via product page

Caption: Workflow for the Fluorescence Polarization Assay.

#### Methodology:

 Recombinant human USP30 enzyme is incubated with varying concentrations of MTX115325 in an appropriate assay buffer.[7][8][9][10][11]



- A fluorescently labeled ubiquitin substrate is added to initiate the deubiquitination reaction.[7]
   [8][9][10][11]
- The fluorescence polarization of the solution is measured over time. A decrease in polarization indicates cleavage of the fluorescent substrate by USP30.
- The rate of substrate cleavage is determined for each concentration of MTX115325.
- The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

## **Western Blot for TOM20 Ubiquitination**

This assay quantifies the level of ubiquitinated TOM20 in cells treated with MTX115325.

#### Methodology:

- HeLa cells, often overexpressing Parkin, are treated with various concentrations of MTX115325 for a specified duration (e.g., 90 minutes).[5] Mitochondrial stress can be induced using agents like antimycin A and oligomycin A.[1]
- Cells are lysed in a buffer containing protease and deubiquitinase inhibitors to preserve protein modifications.[12]
- Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[12]
- The membrane is blocked and then incubated with primary antibodies specific for TOM20 and ubiquitin.
- Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
- The intensity of the bands corresponding to ubiquitinated TOM20 and total TOM20 is quantified, and the ratio is calculated to determine the effect of **MTX115325** on TOM20



ubiquitination.[5]

## **AAV-A53T-SNCA Mouse Model of Parkinson's Disease**

This in vivo model is used to assess the neuroprotective effects of MTX115325.[13][14]

#### Methodology:

- Adeno-associated viral vectors (AAV) encoding the human A53T mutant α-synuclein (AAV-A53T-SNCA) are stereotactically injected into the substantia nigra of mice.[13][15][16] This leads to the overexpression of pathogenic α-synuclein and subsequent dopaminergic neurodegeneration.[14]
- Following a recovery period, mice are treated with MTX115325 or a vehicle control via oral gavage, typically twice daily for several weeks (e.g., 10 weeks).[2]
- Behavioral tests, such as the cylinder test, are performed to assess motor function.[13]
- At the end of the treatment period, brain tissue is collected for analysis.
- Immunohistochemistry is performed on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra and the density of dopaminergic terminals in the striatum.[6]
- Levels of dopamine and its metabolites in the striatum are measured by HPLC.[6]
- The extent of  $\alpha$ -synuclein pathology is assessed by staining for phosphorylated S129- $\alpha$ -synuclein.[2]

### Conclusion

MTX115325 is a promising, brain-penetrant USP30 inhibitor with a well-defined mechanism of action centered on the enhancement of mitophagy. The robust preclinical data, demonstrating both potent in vitro activity and significant in vivo neuroprotection in a relevant animal model of Parkinson's disease, strongly support its continued development as a potential disease-modifying therapy. The detailed chemical, pharmacological, and biological data presented in this whitepaper provide a solid foundation for further research and clinical investigation of MTX115325.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. MTX115325 (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Symphony of Mitophagy: Ubiquitin-Specific Protease-30 as a Maestro for Precision Management of Neurodegenerative Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. missiontherapeutics.com [missiontherapeutics.com]
- 5. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ubiqbio.com [ubiqbio.com]
- 10. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Observing real-time ubiquitination in high throughput with fluorescence polarization PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay PMC [pmc.ncbi.nlm.nih.gov]
- 13. biospective.com [biospective.com]
- 14. news-medical.net [news-medical.net]
- 15. Neurodegeneration by α-synuclein-specific T cells in AAV-A53T-α-synuclein Parkinson's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MTX115325: A Technical Whitepaper on a Novel USP30 Inhibitor for Neuroprotection]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12387795#chemical-structure-and-properties-of-mtx115325]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com